molecular formula C21H21N3O5 B2604565 N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 942004-70-8

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2604565
CAS No.: 942004-70-8
M. Wt: 395.415
InChI Key: OSCRBBZAWJDLHX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class of heterocyclic molecules, which have demonstrated significant potential in medicinal chemistry due to their diverse biological activities. Compounds within this structural class have been identified as key scaffolds in the discovery of novel therapeutic agents, with recent research highlighting specific analogues that function as potent anti-inflammatory agents by targeting key cellular signaling pathways. For instance, a closely related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue has shown remarkable efficacy in preclinical models of acute lung injury and sepsis by specifically inhibiting the JNK2 protein and subsequently suppressing the NF-κB/MAPK signaling cascade, which plays a crucial role in regulating inflammatory responses . The structural architecture of this compound features a pyridazine core substituted with methoxy groups and a carboxamide linkage, modifications known to enhance molecular properties and biological interactions. Researchers can utilize this compound as a valuable chemical tool for investigating inflammatory pathways, developing disease models, and conducting structure-activity relationship (QSAR) studies to optimize pharmacological properties. Similar dihydropyridazine and dihydropyrimidine derivatives have been extensively studied for various biological applications, including antifungal agents and enzyme inhibition, providing established research contexts for this compound's potential utility . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use in laboratory settings.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-7-5-6-8-15(13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-10-16(27-2)17(11-14)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCRBBZAWJDLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of veratraldehyde with aniline, followed by cyclization with diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in the presence of chloroform . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse applications. This article explores its scientific research applications, particularly in the fields of pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Its structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the dimethoxyphenyl group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier is critical for these applications, which has been demonstrated in related compounds.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potency (PMC7824265) .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of related compounds showed that they could significantly reduce edema in animal models of inflammation. This was attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Case Study 3: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with specific substitutions on the pyridazine ring exhibited enhanced antibacterial activity compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growthPMC7824265
Anti-inflammatoryReduction in edemaPMC3849818
AntimicrobialEnhanced activity against pathogensCanadian Patents Database

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelRemarks
N-(3,4-dimethoxyphenyl) derivativeHighPotent against cancer cells
Methoxy-substituted analogModerateEffective anti-inflammatory
Pyridazine-based compoundLowLimited antimicrobial activity

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Key structural analogs differ in substituents at positions 1 and 4 of the pyridazinone ring, as well as the carboxamide-linked aryl group:

Compound Name Position 1 Substituent Position 4 Substituent Carboxamide-Linked Aryl Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-methylphenyl Methoxy 3,4-dimethoxyphenyl C₂₁H₂₁N₃O₅ 395.41 Not explicitly reported
N-(4-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 2-methylphenyl Methoxy 4-bromophenyl C₂₀H₁₈BrN₃O₃ 428.28 No activity data provided
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Unsubstituted Unsubstituted 3,4-dimethylphenyl C₁₃H₁₃N₃O₂ 243.26 Structural analog with methyl groups
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide Methyl Unsubstituted 4-methoxyphenyl C₁₃H₁₃N₃O₃ 259.26 Simplified pyridazinone derivative
N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 3-methoxybenzyl Unsubstituted 3-(cyclopropylcarbamoyl)-4-fluorophenyl C₂₃H₂₂FN₃O₄ 423.44 T. cruzi proteasome inhibitor (IC₅₀ = 0.18 μM)

Key Observations:

  • Position 1 Substituents : The 2-methylphenyl group in the target compound may confer steric bulk compared to simpler substituents (e.g., benzyl or methyl). Analogous compounds with 3-methoxybenzyl (e.g., compound in ) show potent anti-T. cruzi activity, suggesting that arylalkyl groups at position 1 enhance target binding .
  • Carboxamide-Linked Aryl Groups: The 3,4-dimethoxyphenyl group in the target compound likely increases hydrophilicity compared to bromophenyl () or dimethylphenyl () analogs.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, antitumor, and other relevant pharmacological activities.

Chemical Structure

The compound features a complex structure characterized by a dihydropyridazine core with methoxy and phenyl substituents. The structural formula can be represented as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For instance, derivatives with similar structural motifs exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacterial strains .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli

Antitumor Activity

The compound has also been explored for its antitumor potential. In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1. Notably, a derivative was found to have comparable potency to established chemotherapeutic agents .

Cell LineCompoundIC50 (μM)
Mia PaCa-24b-112.5
PANC-14b-115.0

The proposed mechanism through which these compounds exert their biological effects includes the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. For example, some derivatives were shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .

Case Studies

A notable case study involved the synthesis and evaluation of a series of related compounds where structure-activity relationships (SAR) were established. The study highlighted the significance of substituent variations on biological activity, with specific modifications leading to enhanced potency against both microbial and tumor cell lines.

In one experiment, the introduction of additional methoxy groups improved solubility and bioavailability, resulting in increased efficacy in both antimicrobial and antitumor assays .

Q & A

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
  • SAR Studies : Synthesize analogs (e.g., replacing 2-methylphenyl with fluorophenyl) to isolate structural contributors to activity .

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